Tert-butyl 4,4,4-trifluoro-3-oxobutanoate
Overview
Description
Tert-butyl 4,4,4-trifluoro-3-oxobutanoate is an organic compound with the molecular formula C8H11F3O3. It is a trifluoromethylated ester, which makes it a valuable building block in organic synthesis due to its unique chemical properties. The presence of the trifluoromethyl group imparts increased stability and reactivity, making it useful in various chemical reactions and applications.
Mechanism of Action
Target of Action
Tert-butyl 4,4,4-trifluoro-3-oxobutanoate is a chemical compound with the formula C8H11F3O3 Similar compounds such as ethyl 4,4-difluoro-3-oxobutanoate have been used in the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived gaba-t antagonists .
Biochemical Pathways
Given its structural similarity to other compounds, it may be involved in the modulation of potassium channels and gaba-t antagonists .
Result of Action
Based on its potential role in modulating potassium channels and gaba-t antagonists, it may have effects on neuronal signaling and neurotransmission .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4,4,4-trifluoro-3-oxobutanoate can be synthesized through a multi-step reaction process. One common method involves the reaction of tert-butyl acetate with lithium diisopropylamide in tetrahydrofuran at -78°C. This is followed by the addition of trifluoroacetic anhydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4,4-trifluoro-3-oxobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium ethoxide in ethanol at room temperature.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Various trifluoromethylated derivatives.
Reduction: Tert-butyl 4,4,4-trifluoro-3-hydroxybutanoate.
Oxidation: Tert-butyl 4,4,4-trifluoro-3-oxobutanoic acid.
Scientific Research Applications
Tert-butyl 4,4,4-trifluoro-3-oxobutanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- Methyl 4,4,4-trifluoro-3-oxobutanoate
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate
Uniqueness
Tert-butyl 4,4,4-trifluoro-3-oxobutanoate is unique due to its tert-butyl ester group, which provides steric hindrance and increases the compound’s stability compared to its ethyl and methyl counterparts. This makes it particularly useful in reactions where stability and controlled reactivity are crucial .
Properties
IUPAC Name |
tert-butyl 4,4,4-trifluoro-3-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-7(2,3)14-6(13)4-5(12)8(9,10)11/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDDHIGPIFREMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240522 | |
Record name | 1,1-Dimethylethyl 4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26717-75-9 | |
Record name | 1,1-Dimethylethyl 4,4,4-trifluoro-3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26717-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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